1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
Description
This compound is a triazolopyrimidine derivative featuring a piperazine linker and two distinct aromatic substituents: a p-tolyl group attached to the triazole ring and a p-tolyloxy acetyl moiety. Its molecular structure combines a heterocyclic core (triazolo[4,5-d]pyrimidine) with a piperazine scaffold, a design often leveraged in medicinal chemistry to enhance binding affinity and pharmacokinetic properties . Synthetically, it is prepared via sequential nucleophilic substitution and acetylation reactions, as exemplified in methods involving piperazine intermediates and acetyl chloride .
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-3-7-19(8-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-33-20-9-5-18(2)6-10-20/h3-10,16H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBARSYNMOVTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone can be synthesized through a multi-step process involving the condensation of p-tolylamine with triazolopyrimidine, followed by the introduction of a piperazine ring and subsequent attachment of a p-tolyloxyethanone moiety. The reaction typically requires controlled temperatures and the presence of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the compound is synthesized in large reactors under optimized conditions to maximize efficiency and minimize by-products. Parameters such as solvent choice, reaction time, and purification methods are fine-tuned to produce the desired compound in bulk quantities with consistent quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation, where the p-tolyl groups may be oxidized to their corresponding carboxylic acids under strong oxidative conditions.
Reduction: Reduction reactions might target the triazolopyrimidine moiety or other reducible functionalities within the compound.
Substitution: The ethanone group provides a site for various nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base.
Major Products Formed:
Oxidation may yield carboxylic acid derivatives.
Reduction could produce more saturated derivatives.
Substitution can lead to a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has garnered interest in several fields:
Chemistry: Used as a building block for creating more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, possibly acting on specific biological pathways or receptors.
Industry: Utilized in materials science for creating specialized polymers or other advanced materials.
Mechanism of Action
The compound's effects are typically mediated through its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. Its unique structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets. The exact pathways involved depend on the biological system and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and analogs:
Pharmacological Implications
- Lipophilicity : The p-tolyl groups in the target compound likely enhance lipophilicity compared to the ethoxyphenyl analog (), which may improve blood-brain barrier penetration.
- Enzymatic Stability : Acetylated piperazine derivatives (e.g., target compound) show greater metabolic stability than free amines (e.g., compound 21 in ) due to reduced susceptibility to oxidative deamination .
Biological Activity
The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone (CAS Number: 920225-82-7) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.5 g/mol. The structure includes a triazolopyrimidine core and a piperazine ring, which are known to enhance biological activity through specific molecular interactions.
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism often involves the inhibition of key enzymes or receptors involved in cancer progression.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 2.0 |
| Compound B | PC-3 | 5.0 |
| This compound | TBD |
The proposed mechanism of action for this compound involves its interaction with specific targets within cells. The triazolo-pyrimidine core can bind to enzyme active sites or receptor binding pockets, inhibiting their function and leading to apoptosis in cancer cells. Additionally, the piperazine moiety may enhance binding affinity and selectivity towards these targets.
Pharmacological Studies
Recent pharmacological studies have shown that derivatives of the triazolo-pyrimidine scaffold can modulate various biological pathways. For instance, compounds with similar structures have been found to act as selective protein inhibitors and exhibit psychopharmacological effects.
Case Study: In Vitro Studies
A series of in vitro studies evaluated the effectiveness of related triazolo-pyrimidine compounds against human cancer cell lines. The results indicated a dose-dependent response in cytotoxicity, with several compounds outperforming standard chemotherapy agents like Doxorubicin.
Table 2: Summary of In Vitro Studies
| Study | Compound Tested | Cell Line | Result |
|---|---|---|---|
| Study 1 | Compound A | MCF-7 | High cytotoxicity |
| Study 2 | Compound B | PC-3 | Moderate cytotoxicity |
| Study 3 | Target Compound | Various | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
